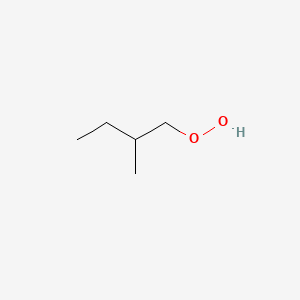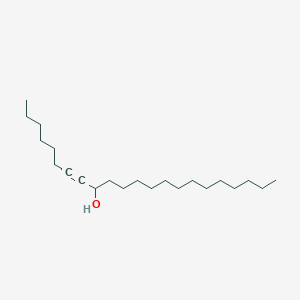![molecular formula C40H26O6S B14367092 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] CAS No. 90684-05-2](/img/structure/B14367092.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl groups, phenylene rings, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 4-(4-ethynylphenoxy)benzene through a reaction between 4-bromophenol and 4-ethynylphenol in the presence of a palladium catalyst.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4,4’-sulfonylbisphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl groups to sulfide groups.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenoxybenzene derivatives.
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] has a wide range of scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials such as polymers and composites due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with
Properties
CAS No. |
90684-05-2 |
|---|---|
Molecular Formula |
C40H26O6S |
Molecular Weight |
634.7 g/mol |
IUPAC Name |
1-ethynyl-4-[4-[4-[4-[4-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]phenoxy]benzene |
InChI |
InChI=1S/C40H26O6S/c1-3-29-5-9-31(10-6-29)43-33-13-17-35(18-14-33)45-37-21-25-39(26-22-37)47(41,42)40-27-23-38(24-28-40)46-36-19-15-34(16-20-36)44-32-11-7-30(4-2)8-12-32/h1-2,5-28H |
InChI Key |
UKDMYDLYTJPXDA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC6=CC=C(C=C6)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)



![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)



